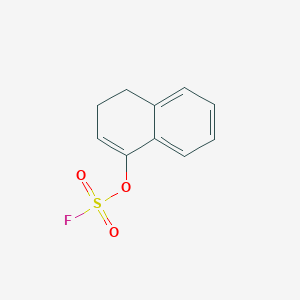
3,4-Dihydronaphthalen-1-yl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydronaphthalen-1-yl sulfurofluoridate, also known as fluorosulfuric acid, 3,4-dihydro-1-naphthalenyl ester, is a chemical compound with the molecular formula C10H9FO3S and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of a dihydronaphthalene ring system and a sulfurofluoridate group, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves several steps. One common method is the reaction of 3,4-dihydronaphthalen-1-ol with fluorosulfuric acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
3,4-Dihydronaphthalen-1-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The sulfurofluoridate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dihydronaphthalen-1-yl sulfurofluoridate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The specific pathways involved depend on the particular application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
3,4-Dihydronaphthalen-1-yl sulfurofluoridate can be compared with other similar compounds such as:
- 3,4-Dihydronaphthalen-1-yl acetate
- 3,4-Dihydronaphthalen-1-yl chloride
- 3,4-Dihydronaphthalen-1-yl bromide
These compounds share the dihydronaphthalene ring system but differ in their functional groups, leading to variations in their chemical reactivity and applications . The presence of the sulfurofluoridate group in this compound makes it unique, particularly in its ability to undergo specific substitution reactions.
Propriétés
Formule moléculaire |
C10H9FO3S |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
4-fluorosulfonyloxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
Clé InChI |
FAPMCGXLLHPIEH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=C1)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


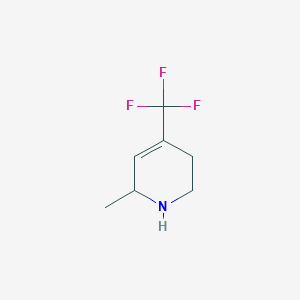
![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
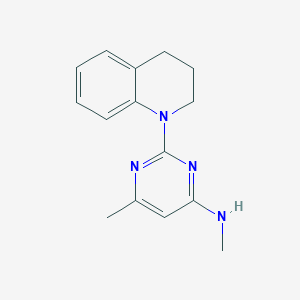
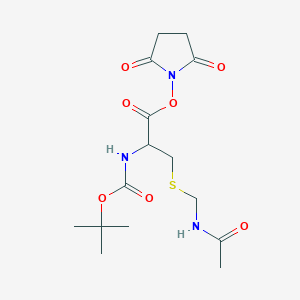
![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)

![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
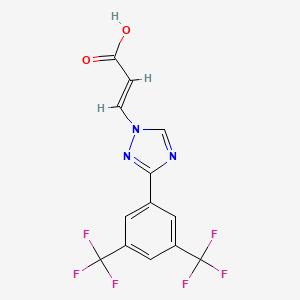


![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
